PKC Isoform Activation Potency: Ingenol Disoxate vs. Ingenol Mebutate (EC50 Comparison)
Ingenol disoxate (LEO 43204) demonstrates consistently higher potency for activating multiple PKC isoforms compared to ingenol mebutate. In a head-to-head profiling study, ingenol disoxate exhibited lower EC50 values (i.e., greater potency) for PKCβII (0.12–0.31 nM vs. 0.36–0.39 nM), PKCδ (4.3 nM vs. 5.5 nM), PKCη (3.4 nM vs. 4.8 nM), and PKCε (6.5 nM vs. 11.2 nM) [1]. This indicates that ingenol disoxate is a more potent activator across both classical (βII) and novel (δ, η, ε) PKC isoforms under identical assay conditions.
| Evidence Dimension | PKC isoform activation potency (EC50, nM) |
|---|---|
| Target Compound Data | Ingenol disoxate: PKCβII 0.12–0.31; PKCδ 4.3; PKCη 3.4; PKCε 6.5 |
| Comparator Or Baseline | Ingenol mebutate: PKCβII 0.36–0.39; PKCδ 5.5; PKCη 4.8; PKCε 11.2 |
| Quantified Difference | Ingenol disoxate is 1.2–2.9× more potent (lower EC50) across isoforms tested; most pronounced for PKCε (1.7× more potent) |
| Conditions | In vitro PKC activation assay; absence of diacylglycerol, presence of phosphatidylserine; EC50 estimated from sigmoidal curve fittings |
Why This Matters
Higher potency translates to lower required concentrations in experimental or therapeutic settings, potentially reducing off-target effects and formulation burden.
- [1] Bertelsen, M., Stahlhut, M., Grue-Sørensen, G., Liang, X., Soor, A., Skak-Nielsen, T., ... & Högberg, T. (2016). Ingenol Disoxate: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers. PLoS ONE, 11(11), e0166661. Table 3. View Source
